N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
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Description
N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C20H13BrFN3O2S and its molecular weight is 458.31. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A practical synthesis method for the preparation of key intermediates for the manufacture of non-steroidal anti-inflammatory materials, such as flurbiprofen, has been developed. This method involves a pilot-scale preparation from methyl nitrite and 2-fluoro-4-bromoaniline, easily prepared by bromination of 2-fluoroaniline. The synthesis showcases the compound's role in producing biologically active molecules through efficient and safer protocols, highlighting its significance in the synthesis of pharmaceuticals and potentially related compounds (Qiu et al., 2009).
Biological Activity and Carcinogenicity Studies
Research on thiophene analogues of carcinogens has been conducted to understand their biological activity and potential carcinogenicity. The study synthesized and evaluated thiophene analogues for carcinogenic potential, providing insights into the structural and functional relationships of such compounds. This research is pivotal for assessing the compound's safety and therapeutic potential, guiding further development and application in medicinal chemistry (Ashby et al., 1978).
Pharmacophore Design and Kinase Inhibition
The design and activity studies of synthetic compounds with imidazole scaffolds, known as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, have been reviewed. This research emphasizes the compound's role in the development of selective inhibitors for therapeutic applications, specifically targeting proinflammatory cytokine release. The findings highlight the compound's potential in pharmacophore design for kinase inhibition, contributing to advancements in targeted therapy (Scior et al., 2011).
Optoelectronic Applications
Research on quinazolines and pyrimidines, including the compound , has explored their applications in optoelectronic materials. These compounds, due to their structural properties, are of great value for creating novel optoelectronic materials. Their incorporation into π-extended conjugated systems is significant for developing materials for electronic devices, highlighting the compound's versatility beyond pharmaceuticals (Lipunova et al., 2018).
properties
IUPAC Name |
N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN3O2S/c21-13-3-7-15(8-4-13)24-17(26)9-25-11-23-18-16(10-28-19(18)20(25)27)12-1-5-14(22)6-2-12/h1-8,10-11H,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBUOLIZRIXPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.